N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole fused to a pyrazine ring, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of a cyclooctylamine derivative with a suitable triazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the triazolopyrazine ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.
Substitution: The triazolopyrazine ring can participate in nucleophilic substitution reactions, where various substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products: The major products of these reactions include oxidized derivatives, reduced alcohols, and substituted triazolopyrazines, each with potentially different biological activities.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of the target enzyme or modulate receptor signaling pathways, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of the compound.
Comparison with Similar Compounds
1,2,3-Triazolo[1,5-a]pyrazine derivatives: These compounds share the triazolopyrazine core structure but differ in their substituents, leading to variations in their biological activities.
Triazolopyridazines: Similar in structure but with a pyridazine ring instead of a pyrazine, offering different chemical and biological properties.
Quinoxaline derivatives: These compounds have a fused benzene and pyrazine ring, providing a different set of interactions and applications.
Uniqueness: N-cyclooctyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is unique due to its specific cyclooctyl and methyl substitutions, which can influence its binding affinity and specificity towards certain biological targets, making it a valuable compound for targeted research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-cyclooctyl-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-10-9-20-13(15(22)16-10)12(18-19-20)14(21)17-11-7-5-3-2-4-6-8-11/h9,11H,2-8H2,1H3,(H,16,22)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKBKBGQWQEXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NC3CCCCCCC3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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